- Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors, China, , ,

Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

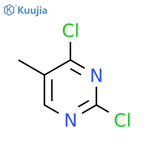

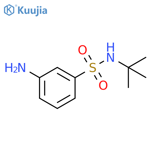

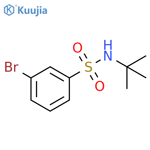

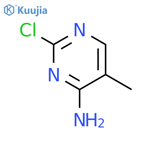

936092-53-4 structure

Nome do Produto:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

N.o CAS:936092-53-4

MF:C15H19ClN4O2S

MW:354.854960680008

MDL:MFCD16619372

CID:844605

PubChem ID:53401091

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Propriedades químicas e físicas

Nomes e Identificadores

-

- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

- Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-

- N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide

- N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide

- SB58008

- W16891

- N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide

- VINYOUWDZHOVFB-UHFFFAOYSA-N

- AKOS037647203

- CS-0061358

- MFCD16619372

- SY269487

- 936092-53-4

- 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE

- SCHEMBL265954

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide

- VCE2F4KT2L

- N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide

- N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide

- AS-72812

- DTXSID30694794

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide

-

- MDL: MFCD16619372

- Inchi: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)

- Chave InChI: VINYOUWDZHOVFB-UHFFFAOYSA-N

- SMILES: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O

Propriedades Computadas

- Massa Exacta: 354.0917247g/mol

- Massa monoisotópica: 354.0917247g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 23

- Contagem de Ligações Rotativas: 4

- Complexidade: 489

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.4

- Superfície polar topológica: 92.4Ų

Propriedades Experimentais

- Densidade: 1.312

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Informações de segurança

- Condição de armazenamento:Sealed in dry,2-8°C

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A745808-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$156.0 | 2025-02-26 | |

| Chemenu | CM128417-250mg |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 250mg |

$56 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-5g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 5g |

¥2782.0 | 2024-04-17 | |

| TRC | N077985-5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 5mg |

$ 370.00 | 2022-06-03 | ||

| TRC | N077985-2.5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| TRC | N077985-10mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 10mg |

$ 585.00 | 2022-06-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

¥795.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131998-100mg |

N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide |

936092-53-4 | 97% | 100mg |

¥448.00 | 2024-04-24 | |

| Chemenu | CM128417-1g |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$282 | 2021-08-05 | |

| Matrix Scientific | 099343-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+% |

936092-53-4 | 95+% | 1g |

$639.00 | 2023-09-06 |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Methanol , Water ; rt → 45 °C; overnight, 45 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Referência

- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, rt → 100 °C

Referência

- Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Referência

- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, 100 °C

Referência

- Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitors, Journal of Molecular Structure, 2022, 1253,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ; 18 h, 80 °C

Referência

- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib, Green Chemistry, 2021, 23(14), 5222-5229

Método de produção 7

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Referência

- Compositions and methods for treating myelofibrosis, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Referência

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Método de produção 9

Condições de reacção

1.1 Solvents: Methanol , Water ; 25 °C; 20 h, 45 °C

Referência

- Preparation of phenylpyrimidine diamine derivative and application thereof, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 72 h, 120 °C

Referência

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

Referência

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; rt; rt → 100 °C; 6 h, 100 °C

1.2 Solvents: 1,4-Dioxane ; 0.5 h

1.2 Solvents: 1,4-Dioxane ; 0.5 h

Referência

- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor, Jingxi Huagong, 2014, 31(7), 866-869

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Cobalt , Silica Solvents: Polyethylene glycol ; 60 °C

Referência

- Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalyst, Molecular Catalysis, 2022, 517,

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials

- 3-Bromo-N-tert-butylbenzenesulfonamide

- 2-chloro-5-methylpyrimidin-4-amine

- 2,4-Dichloro-5-methylpyrimidine

- 3-Amino-N-(Tertbutylbenzenesulfonamide

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Literatura Relacionada

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide) Produtos relacionados

- 1448135-71-4(4-[(5-chloropyridin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide)

- 34712-46-4((Diethoxymethoxy)ethene)

- 2229079-42-7(3-amino-3-(3,5-dimethoxyphenyl)cyclobutan-1-ol)

- 1705647-30-8((3R)-3-{(tert-butoxy)carbonylamino}-5-methoxy-4-methylpentanoic acid)

- 1700180-52-4(4-(Azetidin-3-yloxy)-2-methylbutan-2-ol)

- 2097969-06-5(2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol)

- 1342220-64-7(2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide)

- 1336026-84-6((2S)-1-(4-bromo-3-chlorophenyl)propan-2-amine)

- 1795213-26-1(N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-2,4,5-trimethylbenzene-1-sulfonamide)

- 2171689-77-1(3-(1-amino-2-methylcyclopropyl)thian-3-ol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Pureza:99%

Quantidade:5g

Preço ($):563.0